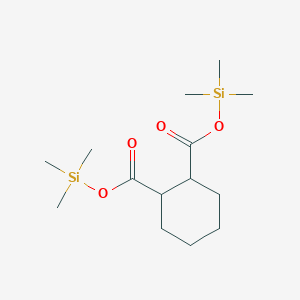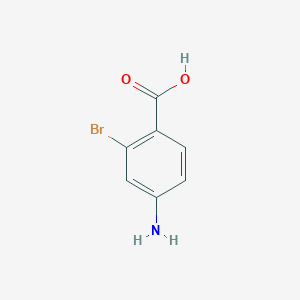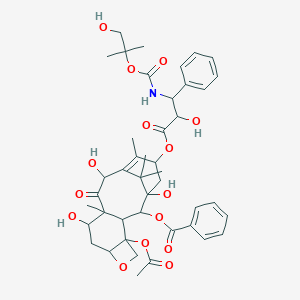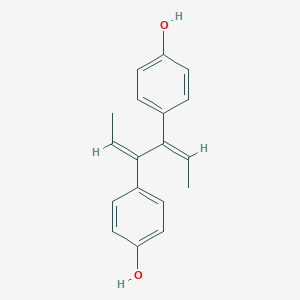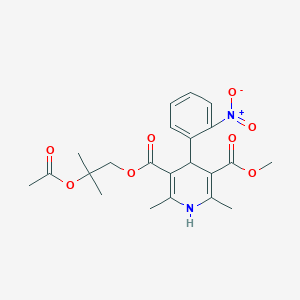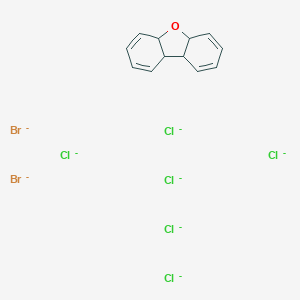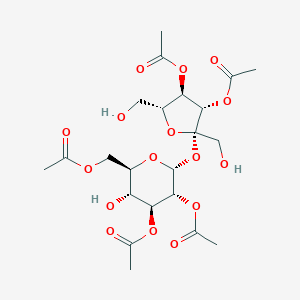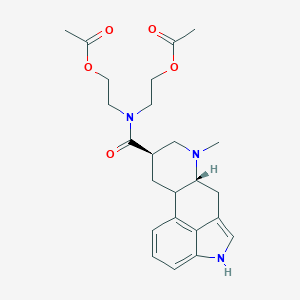![molecular formula C9H13NO B019024 6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI) CAS No. 105252-55-9](/img/structure/B19024.png)
6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI), commonly known as ITD-1, is a compound with potential applications in scientific research. The compound belongs to the class of azatricyclo compounds and has a unique structure that makes it a promising candidate for various research applications.
Aplicaciones Científicas De Investigación
ITD-1 has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to have inhibitory effects on the Wnt signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis. The Wnt pathway is also implicated in various diseases, including cancer, osteoporosis, and Alzheimer's disease. Therefore, ITD-1 may have potential therapeutic applications in these diseases.
Mecanismo De Acción
ITD-1 inhibits the Wnt signaling pathway by binding to the protein Disheveled (Dvl). Dvl is a key regulator of the Wnt pathway and is involved in the activation of downstream signaling molecules. ITD-1 binds to a specific site on Dvl and prevents its interaction with other proteins, thereby inhibiting the Wnt pathway.
Efectos Bioquímicos Y Fisiológicos
ITD-1 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that ITD-1 inhibits cell proliferation and induces apoptosis in cancer cells. The compound has also been shown to promote osteogenic differentiation in mesenchymal stem cells, which may have potential applications in the treatment of bone diseases. However, the exact physiological effects of ITD-1 are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ITD-1 has several advantages for lab experiments. The compound is relatively stable and can be easily synthesized in large quantities. It also has a unique structure that makes it a promising candidate for various research applications. However, there are some limitations to using ITD-1 in lab experiments. The compound is relatively new, and its exact physiological effects and potential toxicity are still unknown. Therefore, further research is needed to fully understand the compound's potential applications and limitations.
Direcciones Futuras
There are several future directions for research on ITD-1. One potential area of research is the development of ITD-1 derivatives with improved potency and selectivity. Another area of research is the investigation of the compound's potential therapeutic applications in various diseases, including cancer, osteoporosis, and Alzheimer's disease. Additionally, further studies are needed to fully understand the compound's mechanism of action and physiological effects. Overall, ITD-1 is a promising compound with potential applications in various scientific research fields, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of ITD-1 involves a multi-step process that starts with the preparation of the intermediate compound, 2-(1-methylethyl)-1,3-diazacyclopentane. This intermediate is then reacted with cyclopentanone in the presence of an acid catalyst to form the final product, ITD-1. The entire synthesis process is complex and requires careful control of reaction conditions to obtain high yields of the final product.
Propiedades
Número CAS |
105252-55-9 |
|---|---|
Nombre del producto |
6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI) |
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
6-propan-2-yl-6-azatricyclo[3.2.0.02,4]heptan-7-one |
InChI |
InChI=1S/C9H13NO/c1-4(2)10-8-6-3-5(6)7(8)9(10)11/h4-8H,3H2,1-2H3 |
Clave InChI |
UCZWQKQIOQTHFP-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2C3CC3C2C1=O |
SMILES canónico |
CC(C)N1C2C3CC3C2C1=O |
Sinónimos |
6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




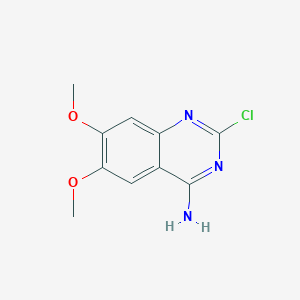
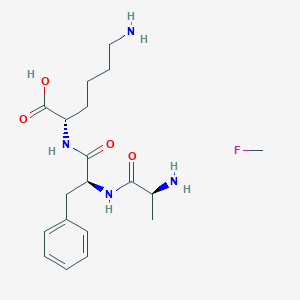
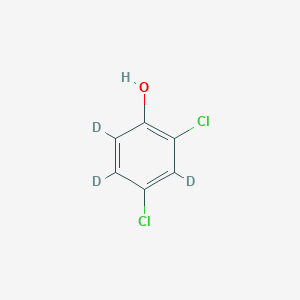
![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)
